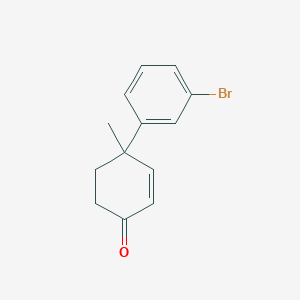

4-(3-Bromophenyl)-4-methylcyclohex-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3-Bromophenyl)-4-methylcyclohex-2-en-1-one, also known as BMK or Phenylacetone, is a chemical compound that plays a crucial role in the synthesis of various drugs, including amphetamines and methamphetamines. Due to its importance in the pharmaceutical industry, BMK has been the subject of extensive scientific research, particularly in the areas of synthesis, mechanism of action, and physiological effects.

Aplicaciones Científicas De Investigación

Pharmacology: Anticancer Research

This compound has been utilized in the synthesis of new derivatives with potential anticancer activities. For instance, studies have shown that certain pyrazoline derivatives, which can be synthesized from compounds like 4-(3-Bromophenyl)-4-methylcyclohex-2-en-1-one, exhibit significant antitumor properties . These derivatives are being explored for their efficacy against various cancer cell lines, contributing to the development of new anticancer drugs.

Organic Synthesis: Suzuki–Miyaura Coupling

In organic chemistry, the bromophenyl group of this compound makes it a suitable candidate for cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction is widely applied in carbon–carbon bond-forming processes, which are fundamental in the synthesis of complex organic molecules .

Drug Discovery: Lead Compound Development

The structural features of 4-(3-Bromophenyl)-4-methylcyclohex-2-en-1-one make it a valuable scaffold for the development of lead compounds in drug discovery. Its derivatives have been used to create novel molecules with promising biological activities, which are essential in the early stages of drug development .

Medicinal Chemistry: Tyrosinase Inhibition

Research in medicinal chemistry has explored the use of this compound in the synthesis of inhibitors targeting enzymes like tyrosinase. Such inhibitors are crucial in the treatment of conditions like hyperpigmentation and are also relevant in neurodegenerative disease research .

Biochemistry: Enzyme Activity Modulation

In biochemistry, derivatives of 4-(3-Bromophenyl)-4-methylcyclohex-2-en-1-one have been studied for their effects on enzyme activities. For example, they have been used to investigate the neurotoxic potential on acetylcholinesterase activity, which is significant in understanding nerve pulse transmission in both mammals and fish .

Chemical Engineering: Material Synthesis

In the field of chemical engineering, this compound’s derivatives are being investigated for their utility in synthesizing materials with specific properties. These materials could have applications in various industries, ranging from pharmaceuticals to advanced material manufacturing .

Propiedades

IUPAC Name |

4-(3-bromophenyl)-4-methylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrO/c1-13(7-5-12(15)6-8-13)10-3-2-4-11(14)9-10/h2-5,7,9H,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGADWTSJGWQZFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)C=C1)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Bromophenyl)-4-methylcyclohex-2-en-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-{2-[(2-aminoethyl)amino]ethyl}-N-methylcarbamate](/img/structure/B2753119.png)

![2-Chloro-1-[4-(oxolane-2-carbonyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2753120.png)

![2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2753124.png)

![6-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B2753126.png)

![N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-4-(diethylaminosulfonyl)benzamide](/img/structure/B2753135.png)